A Technical Guide to 1-(2-Bromophenyl)-2-fluoroethanone: Synthesis, Properties, and Applications in Modern Chemistry
A Technical Guide to 1-(2-Bromophenyl)-2-fluoroethanone: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Halo-Carbonyl Compounds
In the landscape of modern organic synthesis and medicinal chemistry, α-halo-carbonyl compounds stand out as exceptionally versatile intermediates. Their dual reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a leaving group (the halogen), allows for a diverse range of chemical transformations. This guide focuses on a specific, yet strategically important molecule: 1-(2-Bromophenyl)-2-fluoroethanone. The presence of both a bromine atom on the aromatic ring and a fluorine atom at the α-position to the ketone offers a unique combination of reactive sites. This guide will provide an in-depth analysis of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug discovery and materials science. While detailed literature on this specific molecule is emerging, we can infer much of its chemical personality from the well-established chemistry of related α-fluoroketones and brominated aromatic compounds.
Physicochemical Properties
The physicochemical properties of 1-(2-Bromophenyl)-2-fluoroethanone are crucial for its handling, reaction setup, and potential biological applications. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 135774-34-4 | [1] |
| Molecular Formula | C₈H₆BrFO | [2] |
| Molecular Weight | 217.04 g/mol | [2] |
| IUPAC Name | 1-(2-bromophenyl)-2-fluoroethanone | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and ethyl acetate. | Inferred from structure |
Synthesis and Mechanistic Considerations
The synthesis of α-fluoroketones like 1-(2-Bromophenyl)-2-fluoroethanone can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Synthetic Pathway Overview
A common and effective method for the synthesis of α-fluoroketones is the electrophilic fluorination of a corresponding ketone or its enol equivalent. For 1-(2-Bromophenyl)-2-fluoroethanone, the synthesis would logically start from 1-(2-bromophenyl)ethanone (also known as 2'-bromoacetophenone)[3].
Caption: Synthetic workflow for 1-(2-Bromophenyl)-2-fluoroethanone.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure for the α-fluorination of a ketone using an electrophilic fluorine source like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Materials:
-
1-(2-Bromophenyl)ethanone
-
Selectfluor®
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2-bromophenyl)ethanone (1 equivalent) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 equivalents) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-Bromophenyl)-2-fluoroethanone.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can react with the electrophilic fluorinating agent and the enolate intermediate, reducing the yield.
-
Selectfluor®: This is a widely used, solid, and relatively safe electrophilic fluorinating agent, making it a practical choice for laboratory-scale synthesis[4].
-
Reaction Monitoring: Essential for determining the endpoint of the reaction to avoid over-fluorination or decomposition of the product.
-
Aqueous Workup and Extraction: Separates the desired organic product from the water-soluble byproducts of the fluorinating agent and any remaining salts.
-
Chromatographic Purification: Ensures the final product is of high purity by removing any unreacted starting material and side products.
Reactivity and Applications in Drug Discovery and Materials Science
The unique structure of 1-(2-Bromophenyl)-2-fluoroethanone provides multiple avenues for further chemical modification, making it a valuable building block.
Reactivity of the α-Fluoroketone Moiety
The α-fluoroketone is a key functional group. The fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog[5][6]. However, the C-F bond is strong, so fluorine is generally not a good leaving group in nucleophilic substitution reactions at the α-carbon, unlike chlorine or bromine. This differential reactivity is a cornerstone of its utility.
The carbonyl group can be reduced to a secondary alcohol, which can be a precursor for a variety of other functional groups.
Utility of the Bromophenyl Group
The 2-bromophenyl moiety is a handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions[7]. This allows for the introduction of diverse substituents at the 2-position of the phenyl ring, enabling the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Potential applications of 1-(2-Bromophenyl)-2-fluoroethanone.
Potential as a Precursor for Biologically Active Molecules
Many biologically active compounds, including enzyme inhibitors, contain the α-fluoroketone motif. The carbonyl group can form a covalent, yet reversible, bond with serine or cysteine residues in enzyme active sites.
Furthermore, the introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity[8]. The ability to use the bromine atom for late-stage functionalization makes 1-(2-Bromophenyl)-2-fluoroethanone a particularly attractive starting material for the synthesis of novel therapeutics. For instance, related bromophenyl ketones have been utilized in the synthesis of kinase inhibitors for cancer therapy[7][9].
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 1-(2-Bromophenyl)-2-fluoroethanone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons and a doublet for the α-protons due to coupling with the adjacent fluorine atom.
-
¹³C NMR: The carbonyl carbon would appear downfield, and the carbon attached to fluorine would show a large one-bond C-F coupling constant.
-
¹⁹F NMR: A triplet would be expected due to coupling with the two α-protons.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the bromine atom (two peaks of nearly equal intensity separated by two mass units, M+ and M+2).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be prominent.
-
Chromatographic Methods (GC-MS, LC-MS): These techniques are invaluable for assessing purity and for monitoring reaction progress.
Safety and Handling
As with all α-haloketones, 1-(2-Bromophenyl)-2-fluoroethanone should be handled with care.
-
Toxicity: α-haloketones are often lachrymatory and can be irritants to the skin, eyes, and respiratory tract.
-
Handling Precautions: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
1-(2-Bromophenyl)-2-fluoroethanone is a valuable synthetic intermediate with significant potential in drug discovery, materials science, and organic synthesis. Its unique combination of an α-fluoroketone and a brominated aromatic ring provides a rich platform for a wide range of chemical transformations. While the body of literature specifically dedicated to this molecule is still growing, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. As the demand for novel fluorinated and functionalized aromatic compounds continues to increase, the importance of versatile building blocks like 1-(2-Bromophenyl)-2-fluoroethanone is set to rise.
References
- Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5(2), 119-129.
-
Taylor, C. G., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2831-2837. [Link]
-
Taylor, C. G., et al. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. PMC. [Link]
-
Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. PubChem. Retrieved from [Link]
-
Li, Y., et al. (2017). Silver-Catalyzed Regioselective Fluorination of Carbonyl Directed Alkynes: Synthesis of α-Fluoroketones. Organic Letters, 19(7), 1738-1741. [Link]
-
ChemBK. (2024). 1-(2-bromo-6-fluoro-phenyl)ethanone. ChemBK. [Link]
-
Patel, H. R., et al. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. Journal of Chemical and Pharmaceutical Research, 13(6), 1-8. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-1-(4-bromophenyl)ethanone: Comprehensive Overview and Applications. InnoPharmChem. [Link]
-
Chemspace. (n.d.). 1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one. Chemspace. [Link]
-
Tang, W., et al. (2012). N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 89, 422. [Link]
-
Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [Link]
-
NIST. (n.d.). Ethanone, 1-(2-bromophenyl)-. NIST Chemistry WebBook. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
Sources
- 1. 244229-34-3|1-(2-Bromophenyl)-2,2,2-trifluoroethanone|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 6. Conformational preferences of α-fluoroketones may influence their reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
